molecular formula C18H24N4OS B2436420 N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1105216-74-7

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2436420
CAS No.: 1105216-74-7
M. Wt: 344.48
InChI Key: UHQPFFDBVZBACR-UHFFFAOYSA-N
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Description

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activity and applications in various fields. This compound features a piperazine ring substituted with an isopropyl group and a phenylthiazole moiety, making it a versatile molecule for various chemical and biological studies.

Mechanism of Action

Target of Action

The compound N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide, also known as BCTC, is a piperazine-based compound. It is synthesized from thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .

Mode of Action

The compound interacts with its bacterial targets in a distinctive way. It is used in conjunction with a cell-penetrating peptide, octaarginine . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .

Biochemical Pathways

The compound affects the biochemical pathways of the bacterial cells it targets. The octaarginine-drug complex creates pores in the bacterial cell membranes , disrupting the normal functioning of the cells and leading to their death. The downstream effects of this disruption are the potent antibacterial activity displayed by the compound .

Result of Action

The result of the compound’s action is potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as a catalyst.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Final Coupling: The final step involves coupling the phenylthiazole moiety with the piperazine ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include using continuous flow reactors for better control over reaction conditions and employing high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperazine: A common building block in organic synthesis.

    Phenylthiazole derivatives: Known for their diverse biological activities.

Uniqueness

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide is unique due to its specific combination of a piperazine ring with an isopropyl group and a phenylthiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-14(2)19-18(23)22-10-8-21(9-11-22)12-17-20-16(13-24-17)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQPFFDBVZBACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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